AChE Inhibition: Reversible vs. Pseudo-Irreversible
(-)-Eseroline acts as a competitive, rapidly reversible inhibitor of acetylcholinesterase, with full enzyme activity regained within 15 seconds of dilution, a profile that parallels the phenolic anticurare agent edrophonium rather than the carbamylating inhibitor physostigmine [1]. In contrast, physostigmine produces progressive, time-dependent carbamylation of the enzyme active site (Ki = 3.33 ± 0.26 μM on bovine erythrocyte AChE) with slow decarbamylation kinetics [2]. Eseroline demonstrates pronounced selectivity for AChE over butyrylcholinesterase (BuChE), with an approximately 1,000-fold difference in affinity (BuChE Ki = 208 ± 42 μM vs. AChE Ki = 0.15–0.61 μM) [1].
| Evidence Dimension | AChE inhibition constant (Ki) and reversibility kinetics |
|---|---|
| Target Compound Data | (-)-Eseroline: Ki = 0.15 ± 0.08 μM (electric eel AChE), 0.22 ± 0.10 μM (human RBC AChE), 0.61 ± 0.12 μM (rat brain AChE); fully reversible within 15 sec of dilution; BuChE Ki = 208 ± 42 μM |
| Comparator Or Baseline | Physostigmine: Ki = 3.33 ± 0.26 μM (bovine erythrocyte AChE); pseudo-irreversible via carbamylation with slow spontaneous decarbamylation. Edrophonium: Ki = 0.2–0.4 μM across multiple AChE sources (reference standard for reversible inhibition). |
| Quantified Difference | Eseroline Ki is ~5.5- to 22-fold lower (more potent binding) than physostigmine Ki (0.15 vs. 3.33 μM), yet inhibition is competitive and instantly reversible rather than carbamylation-dependent. ~1,000-fold selectivity for AChE over BuChE. |
| Conditions | In vitro enzyme assays using electric eel, human erythrocyte, and rat brain AChE preparations (Galli et al. 1982); physostigmine Ki from [11C]physostigmine study (Prenant et al. 1993) |
Why This Matters
For researchers studying cholinergic signaling, (-)-eseroline fumarate provides a reversible AChE inhibition tool with rapid washout recovery, unlike physostigmine's persistent carbamylation, enabling precise temporal control in electrophysiology and pharmacological challenge experiments.
- [1] Galli A, Renzi G, Grazzini E, Bartolini R, Aiello-Malmberg P, Bartolini A. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine. Biochem Pharmacol. 1982 Apr 1;31(7):1233-8. doi: 10.1016/0006-2952(82)90009-0. View Source
- [2] Prenant C, Crouzel C, Comar D. Carbon-11 labelling of an inhibitor of acetylcholinesterase: [11C]physostigmine. J Label Compd Radiopharm. 1993;33:557-558. Physostigmine Ki = 3.33 ± 0.26 × 10⁻⁶ M for AChE. View Source
